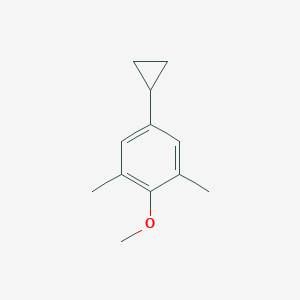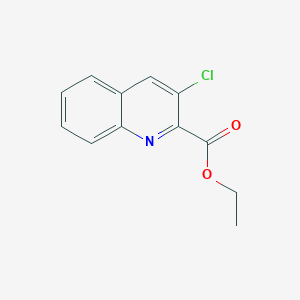
Ethyl 3-Chloroquinoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-Chloroquinoléine-2-carboxylate d'éthyle est un dérivé de la quinoléine reconnu pour ses multiples applications en chimie médicinale et en synthèse organique. Les dérivés de la quinoléine sont remarquables pour leurs activités biologiques, y compris leurs propriétés antibactériennes, antimalariques et anticancéreuses . La présence du groupe chloro et de la fonctionnalité ester dans le 3-Chloroquinoléine-2-carboxylate d'éthyle améliore sa réactivité et son potentiel pour diverses transformations chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse du 3-Chloroquinoléine-2-carboxylate d'éthyle implique généralement un processus en deux étapes à partir des o-aminobenzophénones . La première étape est la condensation de Friedlander catalysée par une base des o-aminobenzophénones avec le malonate de diéthyle pour former des 2-oxoquinoléine-3-carboxylates d'éthyle . La deuxième étape implique une chloration en utilisant l'oxychlorure de phosphore (POCl3) pour donner le 3-Chloroquinoléine-2-carboxylate d'éthyle .
Méthodes de production industrielle : En milieu industriel, la synthèse peut être mise à l'échelle en optimisant les conditions réactionnelles telles que la température, le choix du solvant et le temps de réaction. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du produit.
Analyse Des Réactions Chimiques
Types de réactions : Le 3-Chloroquinoléine-2-carboxylate d'éthyle subit diverses réactions chimiques, notamment :
Substitution nucléophile : Le groupe chloro peut être remplacé par des nucléophiles tels que des amines ou des thiols.
Réduction : Le groupe ester peut être réduit en alcool correspondant en utilisant des agents réducteurs comme l'hydrure de lithium et d'aluminium.
Oxydation : Le cycle quinoléine peut être oxydé pour former des N-oxydes de quinoléine en utilisant des agents oxydants comme l'acide m-chloroperbenzoïque.
Réactifs et conditions communs :
Substitution nucléophile : Des réactifs tels que l'azoture de sodium ou des amines primaires dans des solvants aprotiques polaires.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Oxydation : Acide m-chloroperbenzoïque dans le dichlorométhane.
Produits majeurs :
Substitution nucléophile : Dérivés de la quinoléine substitués.
Réduction : 3-Hydroxyquinoléine-2-carboxylate d'éthyle.
Oxydation : N-oxydes de quinoléine.
Applications De Recherche Scientifique
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie : Investigué pour ses propriétés antibactériennes et antimalariques.
Industrie : Utilisé dans la production de colorants, de pigments et de produits agrochimiques.
5. Mécanisme d'action
L'activité biologique du 3-Chloroquinoléine-2-carboxylate d'éthyle est principalement attribuée à sa capacité à s'intercaler dans l'ADN, perturbant le processus de réplication et inhibant la croissance des micro-organismes et des cellules cancéreuses . Le groupe chloro améliore son affinité de liaison à l'ADN, tandis que la fonctionnalité ester facilite son absorption cellulaire.
Composés similaires :
- 2-Chloroquinoléine-3-carboxylate d'éthyle
- 3-Bromoquinoléine-2-carboxylate d'éthyle
- 3-Iodoquinoléine-2-carboxylate d'éthyle
Comparaison : Le 3-Chloroquinoléine-2-carboxylate d'éthyle est unique en raison du positionnement spécifique du groupe chloro et de la fonctionnalité ester, qui confèrent une réactivité et une activité biologique distinctes. Comparé à ses analogues bromo et iodo, le dérivé chloro est plus couramment utilisé en raison de sa réactivité et de sa stabilité équilibrées .
Mécanisme D'action
The biological activity of Ethyl 3-Chloroquinoline-2-carboxylate is primarily attributed to its ability to intercalate into DNA, disrupting the replication process and inhibiting the growth of microorganisms and cancer cells . The chloro group enhances its binding affinity to the DNA, while the ester functionality facilitates its cellular uptake.
Comparaison Avec Des Composés Similaires
- Ethyl 2-Chloroquinoline-3-carboxylate
- Ethyl 3-Bromoquinoline-2-carboxylate
- Ethyl 3-Iodoquinoline-2-carboxylate
Comparison: Ethyl 3-Chloroquinoline-2-carboxylate is unique due to the specific positioning of the chloro group and the ester functionality, which confer distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its balanced reactivity and stability .
Propriétés
Formule moléculaire |
C12H10ClNO2 |
|---|---|
Poids moléculaire |
235.66 g/mol |
Nom IUPAC |
ethyl 3-chloroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 |
Clé InChI |
OQDUMQUZZOUPDU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=NC2=CC=CC=C2C=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


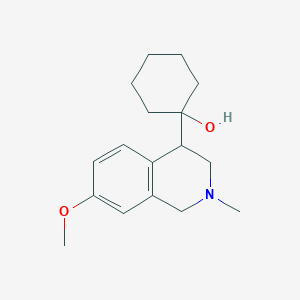
![Methyl 1-Methyl-5-[4-(trifluoromethoxy)phenyl]pyrrole-2-carboxylate](/img/structure/B11716440.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B11716442.png)

![1-(4-Ethylphenyl)-3-[(3-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B11716449.png)
![5-Chloro-1-[(4-methoxyphenyl)methyl]-3-methylpyrazin-2-one](/img/structure/B11716452.png)

![4-Methyl-octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11716455.png)
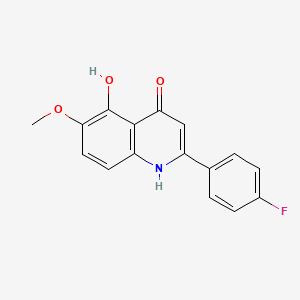
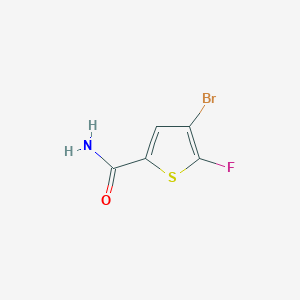
![ethyl 2-[(2S)-3,6-dioxopiperazin-2-yl]acetate](/img/structure/B11716485.png)

![Spiro[1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-diene-5,1'-cyclopropane]-9-one](/img/structure/B11716494.png)
